molecular formula C17H17FN2OS B5809269 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide

Cat. No. B5809269
M. Wt: 316.4 g/mol
InChI Key: UVYFYGSSVBHREE-UHFFFAOYSA-N
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly referred to as '4F-MPH,' is a novel psychoactive substance that belongs to the phenidate family. It is a potent psychostimulant that has gained attention in recent years due to its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

The mechanism of action of 4F-MPH involves the inhibition of dopamine reuptake in the brain. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This enhances the activity of the dopaminergic system, which is involved in reward, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to other psychostimulants, such as methylphenidate and amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased wakefulness, alertness, and focus. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects if taken in high doses.

Advantages and Limitations for Lab Experiments

One of the advantages of 4F-MPH is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the dopaminergic system and its role in cognitive function and behavior. However, its high potency also makes it difficult to control the dosage and can lead to adverse effects if not handled properly. Moreover, its long half-life can make it difficult to design experiments that require precise timing of drug administration.

Future Directions

There are several future directions for research on 4F-MPH. One area of interest is its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Another area of research is its mechanism of action and its interaction with other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Moreover, there is a need for more studies on the long-term effects of 4F-MPH on cognitive function and behavior, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4F-MPH is a novel psychoactive substance that has gained attention for its potential therapeutic applications in the treatment of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide and narcolepsy. It is a potent dopamine reuptake inhibitor that enhances cognitive function and reduces excessive daytime sleepiness. However, its high potency and long half-life make it difficult to control the dosage and can lead to adverse effects if not handled properly. There are several future directions for research on 4F-MPH, including its potential as a treatment for other neuropsychiatric disorders and its mechanism of action.

Synthesis Methods

The synthesis of 4F-MPH involves the reaction between 4-isopropylbenzoyl chloride and thioacetamide, followed by the addition of 4-fluoroaniline. The resulting product is then purified using recrystallization techniques. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment. However, it requires careful handling of the reagents due to their toxic and hazardous nature.

Scientific Research Applications

4F-MPH has been extensively studied for its potential therapeutic applications in the treatment of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide and narcolepsy. It has been found to be a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and enhances cognitive function. Several preclinical studies have shown that 4F-MPH improves attention, memory, and learning in animal models of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide. Moreover, it has been found to be effective in reducing excessive daytime sleepiness in patients with narcolepsy.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c1-11(2)12-3-5-13(6-4-12)16(21)20-17(22)19-15-9-7-14(18)8-10-15/h3-11H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFYGSSVBHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide

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